1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione
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Overview
Description
1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is a heterocyclic compound that features a unique fusion of pyrimidine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thiazine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired scale of production. Optimization of reaction parameters, including the concentration of reactants and the use of efficient catalysts, is crucial for maximizing yield and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazine derivatives with different oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups onto the pyrimidine or thiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The choice of solvent and temperature conditions varies depending on the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the heterocyclic rings .
Scientific Research Applications
1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar thiazine ring structure and has been studied for its pharmacological activities.
Pyrimido[4,5-d]pyrimidines: These compounds feature a similar pyrimidine ring fusion and have applications in medicinal chemistry.
Uniqueness
1,3-Dimethyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
1781-12-0 |
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Molecular Formula |
C8H9N3O3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
1,3-dimethyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione |
InChI |
InChI=1S/C8H9N3O3S/c1-10-6-5(15-3-4(12)9-6)7(13)11(2)8(10)14/h3H2,1-2H3,(H,9,12) |
InChI Key |
ZSEYUHYQPBVNAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)SCC(=O)N2 |
Origin of Product |
United States |
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